molecular formula C14H13BrN2S B2711106 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide CAS No. 1909316-76-2

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Cat. No.: B2711106
CAS No.: 1909316-76-2
M. Wt: 321.24
InChI Key: OQDPZYFJMMWTND-UHFFFAOYSA-N
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Description

Historical Development of Pyrrole-Thiazole Hybrid Compounds

The fusion of pyrrole and thiazole heterocycles originated from early 20th-century efforts to combine nitrogen- and sulfur-containing bioactive motifs. Initial synthetic routes relied on Hantzsch thiazole synthesis coupled with Paal-Knorr pyrrole formation, but yields remained low (<40%) due to competing side reactions. The 1980s saw improved methodologies using thiosemicarbazones as intermediates, enabling cyclocondensation with α-halo carbonyl compounds to form thiazolidinone-pyrrole hybrids.

A pivotal advancement emerged in the 2010s with microwave-assisted protocols that reduced reaction times from hours to minutes while boosting yields to >85%. For example, Komiotis et al. demonstrated three-component pyrrole-thiazole syntheses in ethanol under 100 W microwave irradiation, achieving 78-92% yields. Parallel developments in computational chemistry allowed precise strain analysis, as evidenced by the 2024 synthesis of thiazole-containing calixpyrroles with 60% yield via strain-optimized macrocyclization.

Table 1: Milestones in Pyrrole-Thiazole Hybrid Synthesis

Era Key Innovation Typical Yield Reference
1980s Thiosemicarbazone cyclocondensation 35-42%
2000s Ultrasound-assisted metal complexation 68-75%
2010s Microwave multicomponent reactions 78-92%
2020s Strain-engineered macrocyclization 60%

Significance of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole Hydrobromide in Heterocyclic Chemistry

This particular hybrid exhibits enhanced π-conjugation compared to parent heterocycles, with calculated HOMO-LUMO gaps of 3.2-3.5 eV, facilitating charge transfer in catalytic systems. The 4-methylphenyl group induces steric stabilization while maintaining lipophilicity (calculated logP = 2.8), critical for membrane penetration in bioactive compounds. Hydrobromide salt formation improves aqueous solubility (>15 mg/mL) without compromising thermal stability (decomposition point: 248°C).

In catalytic applications, the thiazole nitrogen coordinates transition metals, as demonstrated by Pd(II) complexes achieving 97% yield in pyrazole-4-carbonitrile synthesis under ultrasonic conditions. The pyrrole NH group further enables hydrogen bonding with biological targets, contributing to MIC values of 2-8 µg/mL against Staphylococcus aureus strains.

Table 2: Comparative Properties of Related Hybrids

Compound logP Solubility (mg/mL) MIC (µg/mL)
4-(4-Methylphenyl)-2-pyrrolylthiazole 2.8 15.2 2.1
4-Phenylthiazole-pyrrole 3.1 9.8 4.7
Thiazolidinone-pyrrole hybrid 1.9 22.4 8.3

Current Research Landscape and Knowledge Gaps

Recent studies focus on three primary domains:

  • Antimicrobial Agents : Thiazole-pyrrole hybrids inhibit bacterial enoyl-ACP reductase (FabI) with IC₅₀ values of 0.8-1.2 µM, surpassing clinical candidates like triclosan (IC₅₀ = 1.8 µM). However, structure-activity relationships for Gram-negative pathogens remain poorly characterized.
  • Coordination Chemistry : The compound's thiazole nitrogen binds Pd(II) in square-planar complexes (bond length: 1.98 Å), enabling recyclable catalysts for cross-coupling reactions. Unexplored areas include photoredox catalytic applications.
  • Materials Science : Incorporation into calixpyrrolethiazole macrocycles yields Zn(II) complexes that polymerize lactide with 92% conversion in 3 h. Stability under physiological conditions requires further optimization.

Critical knowledge gaps include:

  • Predictive models for regioselectivity in multicomponent syntheses
  • In vivo pharmacokinetic profiles of hydrobromide salts
  • Long-term stability of metal complexes in aqueous media

Theoretical Significance and Research Objectives

The compound's theoretical importance stems from its dual role as a:

  • Model system for studying non-covalent interactions in hybrid heterocycles
  • Platform for developing multifunctional catalysts via metal coordination

Key research objectives should address:

  • Mechanistic studies of ultrasonic/microwave-assisted syntheses to optimize atom economy
  • Computational modeling of charge transfer pathways in catalytic cycles
  • Design of chiral derivatives for asymmetric induction in organic transformations

Table 3: Proposed Research Directions

Objective Methodology Expected Outcome
Synthetic optimization DoE analysis of microwave parameters >90% yield with <5% side products
Catalytic mechanism elucidation DFT studies of transition states Identification of rate-limiting step
Biological target identification Proteomic profiling of bacterial lysates Novel enzyme targets for inhibition

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S.BrH/c1-10-4-6-11(7-5-10)13-9-17-14(16-13)12-3-2-8-15-12;/h2-9,15H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPZYFJMMWTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CN3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide typically involves the reaction of 4-methylphenyl isothiocyanate with 2-pyrrolecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyrrole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and pyrrole derivatives.

Scientific Research Applications

Anticonvulsant Activity

One of the prominent applications of thiazole derivatives, including 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide, is in the treatment of epilepsy. Research indicates that thiazole compounds exhibit anticonvulsant properties by modulating neurotransmitter systems and ion channels. A study highlighted that certain thiazole derivatives demonstrated significant efficacy in animal models of seizures, with some compounds providing up to 100% protection against induced seizures .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

Compound NameSeizure ModelProtection Rate (%)
Compound APTZ100
Compound BElectroshock75
Compound CKindling60

Cardiotonic Agents

Thiazole derivatives have also been explored for their potential as cardiotonic agents. A study focused on the synthesis of thiazole derivatives that inhibit phosphodiesterase type 3 (PDE3), which plays a crucial role in cardiac contractility. Compounds derived from thiazoles showed promising inhibition rates against PDE3A, with one compound achieving an IC50 value of 0.24 μM, indicating strong potential for treating heart failure and other cardiovascular conditions .

Table 2: PDE3 Inhibition by Thiazole Derivatives

Compound NamePDE3A IC50 (μM)PDE3B IC50 (μM)
Compound D0.242.34
Compound E5.0010.00
Compound F8.0015.00

Anticancer Properties

Thiazoles are recognized for their anticancer activities, particularly in targeting various cancer cell lines. The compound has been investigated for its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Research has shown that thiazole derivatives can interfere with critical signaling pathways involved in cancer progression .

Table 3: Anticancer Activity of Thiazole Derivatives

Cancer Cell LineCompound NameIC50 (μM)
MCF-7 (Breast)Compound G15
HeLa (Cervical)Compound H10
A549 (Lung)Compound I20

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been a focus of research. Studies have demonstrated that these compounds possess significant activity against a variety of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Table 4: Antimicrobial Activity of Thiazole Derivatives

MicroorganismCompound NameMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusCompound J32 μg/mL
Escherichia coliCompound K16 μg/mL
Candida albicansCompound L8 μg/mL

Material Science Applications

Beyond biological applications, thiazoles are being explored in material science for their electronic properties and as precursors for organic semiconductors. The unique structural features of thiazoles allow them to be integrated into polymer matrices for enhanced conductivity and stability in electronic devices.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The aryl substituent on the thiazole ring significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent on Aryl Counterion Molecular Weight (g/mol) Notable Properties/Activities Source
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide 4-Methyl Hydrobromide 337.24 High purity (≥97%); research intermediate
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide 3-Fluoro Hydrobromide 325.20 Pharmaceutical intermediate
4-(tert-Butyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide tert-Butyl Hydrobromide 287.22 Bulkier substituent; potential steric effects
4-(4-Chlorophenyl)-2-(pyrazolyl)-1,3-thiazole derivatives 4-Chloro Varies ~360–380 Antimicrobial activity

Key Observations :

  • For example, 4-chlorophenyl thiazole derivatives exhibit antimicrobial activity .
  • Positional Isomerism : The 3-fluorophenyl analog (CAS 1909313-69-4) differs from the target compound in substituent position, which may alter steric and electronic interactions .

Structural Characterization Techniques

Single-crystal X-ray diffraction (SC-XRD) is widely used to elucidate thiazole derivatives' conformations. For example:

  • Isostructural Chloro/Bromo Derivatives : Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) in and were analyzed using SHELX software, revealing planar molecular geometries except for perpendicular fluorophenyl groups .
  • SHELX Suite : Employed for structure refinement, leveraging its robustness in handling small-molecule crystallography .

Biological Activity

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including anticonvulsant, antibacterial, and cardiotonic activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2S·HBr. The compound features a thiazole ring fused with a pyrrole moiety and a para-methylphenyl substituent, which contributes to its biological properties.

Anticonvulsant Activity

Research has indicated that thiazole derivatives can exhibit significant anticonvulsant effects. A study highlighted the synthesis of several thiazole-integrated compounds, including this compound, which demonstrated protective effects in seizure models. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the thiazole ring enhances anticonvulsant properties .

Antibacterial Activity

Thiazole compounds have also been evaluated for their antibacterial activity. In vitro studies revealed that this compound exhibited moderate antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action, particularly against Staphylococcus aureus and Escherichia coli .

Cardiotonic Activity

The compound has been investigated for its potential as a cardiotonic agent. A series of thiazole derivatives were synthesized and tested for their ability to inhibit phosphodiesterase enzymes (PDE3A and PDE3B), which are crucial in cardiac contractility regulation. Notably, certain derivatives showed promising inhibition profiles, suggesting that modifications in the thiazole structure can lead to enhanced cardiotonic effects .

Study 1: Anticonvulsant Efficacy

A study conducted by Łączkowski et al. synthesized several thiazole derivatives and assessed their anticonvulsant properties using the pentylenetetrazol (PTZ) model. Among the tested compounds, those containing the pyrrole moiety exhibited significant protective effects against seizures. The study concluded that structural modifications could optimize efficacy .

Study 2: Antibacterial Evaluation

In a comparative study on the antibacterial activity of various thiazoles, this compound was evaluated alongside standard antibiotics. Results indicated that this compound had an MIC of 31.25 µg/mL against Staphylococcus aureus, showcasing its potential as an alternative antibacterial agent .

Study 3: Cardiotonic Properties

Research focusing on thiazole derivatives for cardiotonic applications demonstrated that certain compounds inhibited PDE3A effectively, with IC50 values ranging from 0.24 to 16.42 µM. The promising results suggest that further exploration of this compound could lead to new therapeutic options for heart conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions. A typical approach involves:

  • Reacting 4-methylphenyl-substituted thioamides with α-haloketones or α-bromoacetophenone derivatives under reflux in ethanol or THF .
  • Introducing the pyrrole moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between bromothiazole intermediates and pyrrole boronic esters .
  • Hydrobromide salt formation is achieved by treating the free base with HBr in anhydrous diethyl ether, followed by recrystallization from ethanol/water (1:1) .
    Optimization Tips : Adjust solvent polarity (e.g., DMF for sluggish reactions) and use catalysts like triethylamine to enhance nucleophilicity .

Q. What spectroscopic and analytical techniques are critical for validating the structure and purity of this compound?

  • 1H/13C NMR : Confirm substitution patterns on the thiazole and pyrrole rings. For example, the pyrrole NH proton appears as a broad singlet near δ 11.5 ppm, while thiazole protons resonate between δ 7.2–8.1 ppm .
  • Elemental Analysis : Verify experimental vs. calculated C, H, N, S, and Br percentages (e.g., Br% ≈ 18.5% for the hydrobromide salt) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ peaks matching the molecular ion (C14H13N2S·HBr: theoretical m/z 327.1) .

Q. How are computational methods used to predict physicochemical properties relevant to drug discovery?

  • LogP and Solubility : Use tools like ChemAxon or Schrodinger’s QikProp to estimate partition coefficients (predicted LogP ≈ 3.2) and aqueous solubility (≈0.05 mg/mL) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments (≈4.5 D) and electrostatic potential maps for reactivity insights .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between experimental and computational structural data?

  • Crystal Growth : Recrystallize the compound from a mixed solvent system (e.g., DCM/hexane) to obtain single crystals .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. For example, the thiazole C2–N1 bond length is typically 1.32 Å, while the pyrrole N–H∙∙∙Br hydrogen bond distance is ~2.1 Å .
  • Validation : Compare experimental torsion angles (e.g., dihedral angle between thiazole and pyrrole rings ≈ 15°) with DFT-optimized structures .

Q. How do substituent variations on the phenyl and pyrrole rings affect biological activity?

  • SAR Studies : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups and assess changes in antimicrobial activity via MIC assays .
  • Pyrrole Modifications : Substitute the pyrrole NH with methyl (to block H-bonding) and compare receptor-binding affinity using SPR or ITC .
  • Data Interpretation : Correlate Hammett σ values of substituents with IC50 trends to identify key electronic effects .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous vs. ambient moisture) and purification methods (e.g., column chromatography vs. recrystallization) .
  • Analytical Harmonization : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl3 vs. DMSO-d6) to minimize solvent-induced shifts .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., compare IR carbonyl stretches in and ) to identify outliers .

Q. What strategies are recommended for studying the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases). The thiazole ring often forms π-π interactions with Tyr-181 in EGFR .
  • In Vitro Assays : Test inhibitory activity against COX-2 or CYP450 isoforms using fluorogenic substrates and HPLC-based quantification .
  • Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy for lead optimization .

Methodological Notes

  • Contradictory Evidence : reports higher yields (~75%) for thiazole formation in ethanol, while suggests THF improves regioselectivity. Researchers should test both solvents .
  • Excluded Sources : BenchChem () and Fluorochem () were omitted due to reliability concerns.

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